Cas no 2248387-25-7 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate)

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate structure
2248387-25-7 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
CAS番号:2248387-25-7
MF:C16H13N3O4
メガワット:311.292123556137
CID:6574705
PubChem ID:165726875

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate 化学的及び物理的性質

名前と識別子

    • 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
    • 2248387-25-7
    • EN300-6515977
    • インチ: 1S/C16H13N3O4/c1-18-13(11-7-4-8-12(11)17-18)16(22)23-19-14(20)9-5-2-3-6-10(9)15(19)21/h2-3,5-6H,4,7-8H2,1H3
    • InChIKey: ORHIKBBDDICNFB-UHFFFAOYSA-N
    • ほほえんだ: O(C(C1=C2C(CCC2)=NN1C)=O)N1C(C2C=CC=CC=2C1=O)=O

計算された属性

  • せいみつぶんしりょう: 311.09060590g/mol
  • どういたいしつりょう: 311.09060590g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 3
  • 複雑さ: 527
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 81.5Ų

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-6515977-0.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
2248387-25-7 95.0%
0.5g
$1084.0 2025-03-14
Enamine
EN300-6515977-10.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
2248387-25-7 95.0%
10.0g
$4852.0 2025-03-14
Enamine
EN300-6515977-0.1g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
2248387-25-7 95.0%
0.1g
$993.0 2025-03-14
Enamine
EN300-6515977-2.5g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
2248387-25-7 95.0%
2.5g
$2211.0 2025-03-14
Enamine
EN300-6515977-1.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
2248387-25-7 95.0%
1.0g
$1129.0 2025-03-14
Enamine
EN300-6515977-0.25g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
2248387-25-7 95.0%
0.25g
$1038.0 2025-03-14
Enamine
EN300-6515977-0.05g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
2248387-25-7 95.0%
0.05g
$948.0 2025-03-14
Enamine
EN300-6515977-5.0g
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate
2248387-25-7 95.0%
5.0g
$3273.0 2025-03-14

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate 関連文献

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylateに関する追加情報

Research Briefing on 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate (CAS: 2248387-25-7)

Recent advancements in the field of chemical biology and medicinal chemistry have highlighted the significance of novel heterocyclic compounds, particularly those containing fused pyrazole and cyclopentane rings. Among these, the compound 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate (CAS: 2248387-25-7) has emerged as a promising candidate for further investigation due to its unique structural features and potential biological activities. This briefing aims to summarize the latest research findings related to this compound, focusing on its synthesis, characterization, and potential applications in drug discovery.

The synthesis of 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate involves a multi-step process that leverages modern organic chemistry techniques. Recent studies have optimized the reaction conditions to improve yield and purity, with particular attention paid to the cyclization step that forms the pyrazole ring. Analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography have been employed to confirm the compound's structure and purity, ensuring its suitability for further biological evaluation.

Preliminary biological screening of this compound has revealed interesting pharmacological properties. In vitro assays indicate that it exhibits moderate inhibitory activity against certain kinase enzymes, which are often targeted in cancer therapy. Additionally, molecular docking studies suggest that the compound may interact with specific protein binding sites, providing a basis for structure-activity relationship (SAR) optimization. These findings position 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate as a potential lead compound for the development of new kinase inhibitors.

Further research is needed to explore the full therapeutic potential of this compound. Current efforts are focused on evaluating its pharmacokinetic properties, including solubility, metabolic stability, and bioavailability. Additionally, in vivo studies are being planned to assess its efficacy and safety in animal models. The outcomes of these studies will be critical in determining whether this compound can progress to preclinical development.

In conclusion, 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylate represents a promising area of research in medicinal chemistry. Its unique structural features and preliminary biological activities make it a compelling candidate for further investigation. Continued research efforts will be essential to unlock its full potential and translate these findings into clinically relevant therapies.

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